N-(4-methoxyphenyl)-10-oxo-1,7-diazabicyclo[4.4.0]deca-2,4,6,8-tetraen e-9-carboxamide
N-(4-methoxyphenyl)-10-oxo-1,7-diazabicyclo[4.4.0]deca-2,4,6,8-tetraen e-9-carboxamide
Brand Name:
Vulcanchem
CAS No.:
172753-15-0
VCID:
VC0063236
InChI:
InChI=1S/C16H13N3O3/c1-22-12-7-5-11(6-8-12)18-15(20)13-10-17-14-4-2-3-9-19(14)16(13)21/h2-10H,1H3,(H,18,20)
SMILES:
COC1=CC=C(C=C1)NC(=O)C2=CN=C3C=CC=CN3C2=O
Molecular Formula:
C16H13N3O3
Molecular Weight:
295.29 g/mol
N-(4-methoxyphenyl)-10-oxo-1,7-diazabicyclo[4.4.0]deca-2,4,6,8-tetraen e-9-carboxamide
CAS No.: 172753-15-0
Main Products
VCID: VC0063236
Molecular Formula: C16H13N3O3
Molecular Weight: 295.29 g/mol
CAS No. | 172753-15-0 |
---|---|
Product Name | N-(4-methoxyphenyl)-10-oxo-1,7-diazabicyclo[4.4.0]deca-2,4,6,8-tetraen e-9-carboxamide |
Molecular Formula | C16H13N3O3 |
Molecular Weight | 295.29 g/mol |
IUPAC Name | N-(4-methoxyphenyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
Standard InChI | InChI=1S/C16H13N3O3/c1-22-12-7-5-11(6-8-12)18-15(20)13-10-17-14-4-2-3-9-19(14)16(13)21/h2-10H,1H3,(H,18,20) |
Standard InChIKey | OBAWZPBSQYASTO-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)NC(=O)C2=CN=C3C=CC=CN3C2=O |
Canonical SMILES | COC1=CC=C(C=C1)NC(=O)C2=CN=C3C=CC=CN3C2=O |
Synonyms | N-(4-methoxyphenyl)-10-oxo-1,7-diazabicyclo[4.4.0]deca-2,4,6,8-tetraen e-9-carboxamide |
PubChem Compound | 3075180 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume